molecular formula C13H10N2O4 B3023615 phenyl N-(3-nitrophenyl)carbamate CAS No. 50699-52-0

phenyl N-(3-nitrophenyl)carbamate

Cat. No.: B3023615
CAS No.: 50699-52-0
M. Wt: 258.23 g/mol
InChI Key: JRBQTHUEPKJNBD-UHFFFAOYSA-N
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Description

Phenyl N-(3-nitrophenyl)carbamate is an organic compound with the molecular formula C13H10N2O4. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound is characterized by the presence of a phenyl group and a 3-nitrophenyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting phenyl chloroformate with 3-nitroaniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10 to 40°C with constant stirring for 1 to 2 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted carbamates.

    Reduction: Formation of phenyl N-(3-aminophenyl)carbamate.

    Oxidation: Formation of phenolic carbamates.

Scientific Research Applications

Phenyl N-(3-nitrophenyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl N-(3-nitrophenyl)carbamate involves its interaction with molecular targets through hydrogen bonding and electronic interactions. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, influencing its biological activity .

Comparison with Similar Compounds

Phenyl N-(3-nitrophenyl)carbamate can be compared with other similar compounds such as:

Properties

IUPAC Name

phenyl N-(3-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(19-12-7-2-1-3-8-12)14-10-5-4-6-11(9-10)15(17)18/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBQTHUEPKJNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188777
Record name 3-Nitrophenyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35289-89-5, 50699-52-0
Record name 3-Nitrophenyl phenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrophenyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL N-(3-NITROPHENYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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